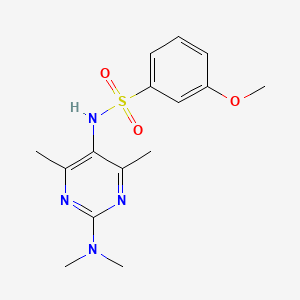

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide

Description

N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 2, 4, and 6, and a 3-methoxybenzenesulfonamide moiety at position 3.

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-10-14(11(2)17-15(16-10)19(3)4)18-23(20,21)13-8-6-7-12(9-13)22-5/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWQNEPZHZQGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate amines and aldehydes

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from diverse chemical classes. Below is a detailed analysis:

Pharmacopeial Analogs ()

Compounds m, n, and o from Pharmacopeial Forum share phenoxyacetamido and tetrahydropyrimidinyl motifs. Key differences include:

- Backbone Complexity : The pharmacopeial analogs feature hexan-2-yl backbones with multiple stereocenters, unlike the simpler pyrimidine core of the target compound.

- Substituent Effects: The phenoxy groups in m–o may enhance lipophilicity, whereas the 3-methoxybenzenesulfonamide group in the target compound balances hydrophilicity and aromatic interactions.

Thiourea Derivatives ()

Kanto Reagents’ thiourea derivatives (e.g., C37H49N3S) exhibit:

- Functional Group Variation : Thiourea moieties (N–C(=S)–N) replace sulfonamides, altering hydrogen-bonding capacity and metal-coordination properties.

- Steric Effects : Bulky substituents like octahydrophenanthrenyl groups in Kanto’s compounds reduce solubility compared to the target compound’s compact pyrimidine-sulfonamide system.

- Molecular Weight : The target compound’s molecular weight is likely lower (~350–400 g/mol estimated) versus Kanto’s analogs (567–630 g/mol), impacting pharmacokinetics .

Dimethylamino-Containing Compounds ()

2-(Dimethylamino)ethanethiol (C4H11NS) highlights:

- Amino Group Positioning: The dimethylamino group in an aliphatic chain (vs. aromatic pyrimidine) increases nucleophilicity and thiol reactivity, making it a precursor for organophosphate antidotes.

- Electronic Effects: The pyrimidine ring in the target compound delocalizes the dimethylamino group’s electron density, reducing basicity compared to the aliphatic analog .

Comparative Data Table

Research Findings and Implications

- Structural Determinants of Activity : The target compound’s pyrimidine-sulfonamide hybrid combines rigidity (from the aromatic ring) with hydrogen-bonding capacity (sulfonamide), favoring enzyme active-site interactions.

- Solubility and Bioavailability : Compared to Kanto’s thioureas, the target compound’s lower molecular weight and polar sulfonamide group likely enhance aqueous solubility.

- Synthetic Challenges : Stereochemical complexity in pharmacopeial analogs (e.g., multiple chiral centers) contrasts with the target compound’s simpler synthesis, as inferred from crystallographic tools like SHELX .

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring and a sulfonamide functional group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.46 g/mol. The presence of dimethylamino and methoxy groups enhances its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N4O3S |

| Molecular Weight | 364.46 g/mol |

| Functional Groups | Sulfonamide, Pyrimidine |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, while the pyrimidine moiety may influence enzyme inhibition and receptor interactions.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro.

- Chitin Synthesis Inhibition : Similar compounds have been studied for their ability to inhibit chitin synthesis in pests, indicating potential agricultural applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains, suggesting that modifications to the structure can enhance efficacy .

- Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting the importance of the pyrimidine ring in eliciting such effects .

- Chitin Inhibition : A comparative study on related compounds found that modifications at specific positions on the aromatic ring significantly influenced their ability to inhibit chitin synthesis in insects .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of the pyrimidine amine precursor. A typical procedure involves reacting 3-methoxybenzenesulfonyl chloride with 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine under basic conditions (e.g., pyridine or DMAP as a catalyst). Optimization includes controlling stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride), reaction temperature (room temperature to 50°C), and purification via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) .

- Critical Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Yield improvements (up to 70–80%) are achievable by slow addition of sulfonyl chloride to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use NMR (DMSO-d6, 400 MHz) to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.1 ppm, methoxy group at δ ~3.8 ppm). NMR and HRMS validate molecular weight and functional groups.

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%).

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable).

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this sulfonamide derivative?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

- Crystallization : Use vapor diffusion (e.g., dichloromethane/methanol) to grow high-quality crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement (R1 < 0.05 for high-resolution data). ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Q. How do electronic effects of the dimethylamino and methoxy groups influence the compound’s reactivity or supramolecular interactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-rich regions (methoxy O, sulfonamide S=O) for hydrogen-bond acceptors.

- Experimental Validation : IR spectroscopy identifies hydrogen bonds (N–H stretching ~3300 cm⁻¹). SCXRD reveals intermolecular interactions (e.g., C–H···O contacts between pyrimidine CH3 and sulfonamide O) .

- Contradictions : If computational predictions (e.g., dipole moment direction) conflict with crystallographic data, consider solvent effects or crystal packing forces.

Q. What strategies address discrepancies in biological activity data across studies (e.g., varying IC50 values in enzyme assays)?

- Methodology :

- Assay Standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.

- Control Experiments : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase assays) to calibrate activity.

- Statistical Analysis : Apply ANOVA to compare IC50 values across replicates; outliers may arise from compound degradation (verify via LC-MS).

- Advanced Resolution : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses. If docking scores contradict experimental data, re-evaluate force field parameters or solvation models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.